molecular formula C21H21Cl2NO4S B12781245 Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) CAS No. 87565-60-4

Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal)

Cat. No.: B12781245
CAS No.: 87565-60-4
M. Wt: 454.4 g/mol
InChI Key: RBGBPGNEPQFOSM-UHFFFAOYSA-N
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Description

Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) is a complex organic compound with significant applications in various fields This compound is characterized by the presence of glyoxylic acid, a hexahydro-1,4-thiazepin-4-yl group, and bis(p-chlorophenyl)acetal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) involves multiple steps. The initial step typically includes the preparation of glyoxylic acid from oxalic acid through electrosynthesis using lead dioxide cathodes in a sulfuric acid electrolyte

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic acid: A simpler analog with similar functional groups.

    Hexahydro-1,4-thiazepin derivatives: Compounds with similar thiazepin structures.

    Bis(p-chlorophenyl) derivatives: Compounds containing bis(p-chlorophenyl) moieties.

Uniqueness

Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

87565-60-4

Molecular Formula

C21H21Cl2NO4S

Molecular Weight

454.4 g/mol

IUPAC Name

2-(3,5-dihydro-2H-1,4-thiazepin-4-yl)ethyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C21H21Cl2NO4S/c22-16-2-6-18(7-3-16)27-21(28-19-8-4-17(23)5-9-19)20(25)26-13-11-24-10-1-14-29-15-12-24/h1-9,14,21H,10-13,15H2

InChI Key

RBGBPGNEPQFOSM-UHFFFAOYSA-N

Canonical SMILES

C1CSC=CCN1CCOC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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